Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine
Description
Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine is a secondary amine derivative featuring a nitropyridine moiety linked via an ethoxy spacer to a methylamine group.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-methyl-2-(5-nitropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H11N3O3/c1-9-4-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6,9H,4-5H2,1H3 |
InChI Key |
KTQOXOVNNUJJJR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The synthesis of nitro-pyridine derivatives (e.g., 95% yield for 5-nitropyridin-2-amine) is more efficient than that of bulkier analogues (e.g., 50.8% for the pyrene-containing compound), suggesting steric hindrance from aromatic groups reduces reaction efficiency .
- The presence of electron-withdrawing groups (e.g., nitro in Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine vs. bromo in 2-(5-Bromopyrimidin-2-yl)ethylamine) may alter electronic properties and reactivity .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Molecular Properties
Key Observations :
- Nitro groups enhance polarity and acidity, making this compound more water-soluble than halogenated analogues (e.g., chloro in ).
- Bulky aromatic substituents (e.g., pyrene in ) increase molecular weight and reduce solubility compared to simpler alkylamine derivatives .
Electronic and Spectroscopic Comparisons
- NMR Shifts: The imine proton in N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine appears at 9.39 ppm due to conjugation with the nitro group, whereas methylamine protons in simpler analogues (e.g., N-(2-Methoxyethyl)methylamine) resonate below 3 ppm .
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